4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-propan-2-yl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-6(2)16-10(17)7-3-4-9(12)8(5-7)11(13,14)15/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVBAKNMEWMOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Amidation: The final step involves the formation of the benzamide by reacting the brominated and trifluoromethylated benzene derivative with isopropylamine (C3H9N) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 4-position undergoes substitution reactions with various nucleophiles. Key studies demonstrate:
Table 1: Substitution Reactions of 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide
Mechanistic Insights :
-
Electron-withdrawing groups (e.g., trifluoromethyl) activate the benzene ring for NAS by stabilizing the transition state through resonance .
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates .
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed couplings, enabling access to complex architectures:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with boronic acids yields biaryl derivatives:
Table 2: Suzuki-Miyaura Coupling Examples
Optimization Notes :
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Ligands like dppf improve catalyst stability for heteroaryl couplings .
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Microwave irradiation reduces reaction times from hours to minutes .
Buchwald-Hartwig Amination
Palladium/phosphine systems enable C–N bond formation with amines:
Reduction of the Amide Group
Lithium aluminum hydride (LiAlH₄) reduces the amide to the corresponding amine:
Hydrolysis
Acidic or basic hydrolysis cleaves the amide bond:
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Conditions : 6 M HCl, reflux, 24 h → 4-Bromo-3-(trifluoromethyl)benzoic acid (92% yield) .
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Applications : Serves as a precursor for ester or anhydride synthesis.
Oxidation of the Trifluoromethyl Group
Strong oxidants like KMnO₄ convert –CF₃ to –COOH under harsh conditions:
Halogen Exchange
Bromine can be replaced by fluorine via Balz-Schiemann reaction:
-
Conditions : NaNO₂, HF-pyridine → 4-Fluoro-N-(propan-2-yl)-3-(trifluoromethyl)benzamide (61% yield) .
Stability and Reaction Considerations
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- IUPAC Name : 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide
- Molecular Formula : C10H9BrF3N
- CAS Number : 1513959-67-5
The presence of bromine and trifluoromethyl groups enhances its reactivity and biological activity, making it a valuable building block in organic synthesis.
Pharmaceutical Development
This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs targeting specific diseases. For instance:
- Anti-inflammatory Agents : Research indicates that compounds derived from this benzamide exhibit potential anti-inflammatory properties, making them suitable candidates for drug development aimed at treating inflammatory diseases .
- Anticancer Research : The compound's ability to modulate cellular pathways has been explored in cancer research, where it may influence tumor growth and metastasis .
Biochemical Studies
The compound's unique structure allows it to interact with biological molecules, providing insights into biochemical pathways. It is utilized in:
- Enzyme Inhibition Studies : The bromine atom facilitates halogen bonding, which can enhance binding affinity to enzymes, making it a useful tool for studying enzyme mechanisms.
- Receptor Interaction Studies : Its lipophilicity due to the trifluoromethyl group enables effective penetration of biological membranes, aiding in receptor binding studies.
Material Science
In material science, this compound is explored for its potential in developing specialty chemicals with tailored properties. Applications include:
- Surface Coatings : The compound's chemical stability and reactivity can be leveraged to create advanced coatings with specific functionalities.
Case Study 1: Anti-inflammatory Drug Development
A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro. These findings suggest potential therapeutic applications in treating conditions like rheumatoid arthritis.
Case Study 2: Anticancer Activity
Research involving this compound indicated that it could inhibit cell proliferation in various cancer cell lines. The mechanism was linked to its ability to interfere with cell cycle regulation, highlighting its promise as a lead compound for anticancer drug design.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Physicochemical and Crystallographic Properties
- Lipophilicity: The trifluoromethyl group in this compound increases logP compared to non-fluorinated analogs like 4-Bromo-N,N,3-trimethylbenzamide (predicted logP: ~2.5 vs. ~1.8) .
- Crystallinity: Unlike N-(3-Bromo-1,4-dioxo-naphthyl)benzamide derivatives, which form monoclinic crystals (P21/n space group, β = 98.4°) due to π-π stacking , the isopropyl group in the target compound likely disrupts planar packing, reducing crystallinity.
- Solubility: Methoxy-substituted analogs (e.g., 3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide) exhibit higher aqueous solubility (predicted pKa ~12.5) compared to the trifluoromethylated target compound (pKa ~8–9) .
Key Research Findings
Substituent Position Matters : Bromine at C4 (vs. C3) minimizes steric clashes in enzyme binding pockets, as shown in docking studies using AutoDock Vina .
Fluorination Enhances Bioavailability: Trifluoromethyl groups improve blood-brain barrier penetration compared to non-fluorinated analogs .
Synthetic Scalability : The target compound’s synthesis is more scalable than naphthyl-substituted derivatives, which require multi-step functionalization .
Biological Activity
4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of bromine and trifluoromethyl groups enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.11 g/mol. The structural features include:
- Bromine atom : Enhances binding affinity through halogen bonding.
- Trifluoromethyl group : Increases lipophilicity and metabolic stability, facilitating cellular penetration.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It can alter receptor functions, influencing various signaling pathways in cells.
Biological Activity
Research indicates that compounds with trifluoromethyl groups often exhibit a range of biological activities, including:
- Antiparasitic Effects : Similar compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria.
- Anti-inflammatory Properties : By modulating receptor activity, these compounds may reduce inflammatory responses.
Table 1: Comparison of Biological Activities
Case Studies
- Antimalarial Activity : A study on similar compounds revealed that modifications in the trifluoromethyl group significantly impacted their efficacy against P. falciparum. The incorporation of polar functionalities improved solubility and metabolic stability while maintaining antiparasitic activity ( ).
- Inflammatory Response Modulation : Research on P2Y receptor antagonists demonstrated that trifluoromethyl substitutions could enhance binding affinity and selectivity, suggesting potential applications in inflammatory diseases ( ).
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzamide derivatives:
- Lipophilicity and Binding Affinity : The trifluoromethyl group significantly affects the lipophilicity, which is crucial for cellular uptake ().
- Metabolic Stability : Compounds with bromine and trifluoromethyl groups tend to exhibit improved metabolic profiles compared to their counterparts lacking these substituents ( ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Utilize nucleophilic substitution or coupling reactions, as demonstrated in analogous benzamide syntheses. For example, describes a scalable procedure using O-benzyl hydroxylamine and a Teflon-coated stir bar in anhydrous conditions. Optimize temperature (e.g., 0°C to room temperature) and solvent choice (e.g., THF or DCM) to minimize side reactions . Monitor reaction progress via TLC or HPLC, as shown in for related compounds .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using chemical shift ranges for bromo (δ ~7.5–8.5 ppm for aromatic protons) and trifluoromethyl (δ ~120–125 ppm in 13C NMR) groups, as validated in and .
- HRMS/ESI-MS : Confirm molecular weight with <2 ppm error, referencing protocols in .
- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
Q. How do the bromo and trifluoromethyl substituents influence the compound’s chemical stability under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The trifluoromethyl group enhances metabolic stability ( ), while bromine may increase susceptibility to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can crystallographic software resolve structural ambiguities in this compound or its analogs?
- Methodology : Use Phaser-2.1 ( ) for molecular replacement or SAD phasing to solve crystal structures. Refine models with Mercury CSD () to analyze packing patterns and intermolecular interactions (e.g., halogen bonding involving bromine) .
Q. What strategies can identify biological targets or mechanisms of action for this compound?
- Methodology :
- In silico docking : Use ChemSpider ( ) to generate 3D conformers and predict binding to enzymes like kinases or proteases .
- In vitro assays : Screen against bacterial targets (e.g., acps-pptase, ) or cancer-related DDR1/2 kinases ( ) using IC50 determinations .
Q. How can reaction mechanisms involving this compound be analyzed, particularly nucleophilic substitution at the bromine site?
- Methodology :
- Kinetic studies : Monitor reaction rates under varying nucleophile concentrations (e.g., amines, thiols).
- DFT calculations : Predict transition states and activation energies using software like Gaussian, referencing ’s substitution reactivity .
Q. How can solubility limitations of this compound in aqueous systems be addressed for in vitro studies?
- Methodology :
- Co-solvent systems : Use DMSO/water mixtures (<1% DMSO) or cyclodextrin encapsulation () .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.
Q. What computational tools predict physicochemical properties (e.g., logP, pKa) and ADMET profiles?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
